[1-({3-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol is a small molecule identified in scientific literature as a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R). [] PAMs bind to a site distinct from the orthosteric site (where the endogenous ligand binds) and enhance the receptor's response to its natural agonist. [] GLP-1R is a class B G protein-coupled receptor that plays a crucial role in glucose homeostasis and insulin secretion. [] Its activation stimulates insulin release from pancreatic beta cells, suppresses glucagon secretion, delays gastric emptying, and promotes satiety, making it a valuable target for the treatment of type 2 diabetes and obesity. []
While the exact synthesis of [1-({3-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol is not explicitly detailed in the provided literature, the publication describing its discovery (V-0219) mentions enantioselective synthesis, suggesting the potential for chiral resolution of the final compound. [] The synthesis likely involves multiple steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the 3-(trifluoromethyl)benzyl and piperidinylmethanol moieties.
[1-({3-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol acts as a positive allosteric modulator (PAM) of the GLP-1R. [] It binds to an allosteric site on the receptor, distinct from the orthosteric binding site of the endogenous agonist, glucagon-like peptide-1 (GLP-1). [] Binding of the compound to the allosteric site induces conformational changes in the receptor that enhance its affinity for GLP-1 and potentiate the downstream signaling cascade. [] This potentiation leads to increased insulin secretion from pancreatic beta cells and improved glucose homeostasis. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1